molecular formula C19H14N2O2S3 B2487553 Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 478029-96-8

Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2487553
CAS No.: 478029-96-8
M. Wt: 398.51
InChI Key: IKRIISPTZFFCCH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfones or sulfoxides, while reduction can produce thioethers or thiols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's sulfanyl group and benzothienopyrimidine core play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

  • Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzoate

  • 2-methyl benzonitrile

  • Pyrido[2,3-d]pyrimidin-5-ones

Uniqueness: Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate stands out due to its specific structural features, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

methyl 2-[(2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S3/c1-23-18(22)12-8-4-6-10-14(12)26-17-16-15(20-19(21-17)24-2)11-7-3-5-9-13(11)25-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRIISPTZFFCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC4=CC=CC=C43)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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